2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C23H16FN3O3S2 and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ahmad et al. (2019) detailed the synthesis of a series of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides, demonstrating their potential as selective inhibitors of monoamine oxidase A and B. This research highlights the compound's relevance in neurodegenerative diseases treatment through enzyme inhibition, showcasing the intricate synthesis process involving multistep reactions starting from methyl anthranilate (Ahmad et al., 2019).
Green Chemistry in Synthesis
Balwe et al. (2016) presented an environmentally friendly synthesis of benzo[b][1,4]thiazine-4-carbonitrile using microwave irradiation and Iron(III)fluoride as a catalyst under solvent-free conditions. This study exemplifies the shift towards sustainable chemical syntheses using less harmful reagents and processes, highlighting the compound's synthetic versatility and the green chemistry approach (Balwe et al., 2016).
Antimicrobial and Anticancer Properties
Research on derivatives of benzothiazine, such as those by Mahdi (2015) and Hammam et al. (2005), explores the antimicrobial and anticancer properties of these compounds. Mahdi (2015) synthesized novel 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives containing substituted benzothiazole and evaluated their antibacterial activity, providing insights into their potential therapeutic applications. Similarly, Hammam et al. (2005) investigated fluoro-substituted benzo[b]pyran derivatives for their anti-lung cancer activity, indicating the significance of such compounds in developing new anticancer treatments (Mahdi, 2015); (Hammam et al., 2005).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities are typically the result of the compound interacting with its targets and inducing changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
2-amino-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4-thiophen-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3S2/c24-16-7-5-14(6-8-16)12-27-19-4-2-1-3-17(19)21-22(32(27,28)29)20(15-9-10-31-13-15)18(11-25)23(26)30-21/h1-10,13,20H,12,26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOCNFFLFPGLPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CSC=C4)S(=O)(=O)N2CC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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